N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide
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Overview
Description
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide is a compound known for its significant biological activity. It is often referred to in scientific literature for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This compound acts as a kappa opioid receptor agonist, which plays a crucial role in modulating pain and bowel motility .
Preparation Methods
The synthesis of N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide involves several steps. One common method includes the reaction of N-methyl-2,2-diphenylacetamide with 3-hydroxypyrrolidine and 1-phenylethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve optimizing these reaction conditions to scale up the process while maintaining the quality of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding N-oxide derivative.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide involves its binding to kappa opioid receptors. These receptors are predominantly found in the digestive tract and are involved in controlling visceral pain and bowel motility. By acting as an agonist, the compound activates these receptors, leading to reduced pain perception and improved bowel function .
Comparison with Similar Compounds
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide can be compared with other kappa opioid receptor agonists such as:
Asimadoline: Another kappa opioid receptor agonist with similar applications in treating IBS.
U-50488: A selective kappa opioid receptor agonist used in research to study pain and addiction mechanisms.
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: A compound with a similar pyrrolidine structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which provides a balanced profile of efficacy and safety in its therapeutic applications .
Properties
IUPAC Name |
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870009 |
Source
|
Record name | N-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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